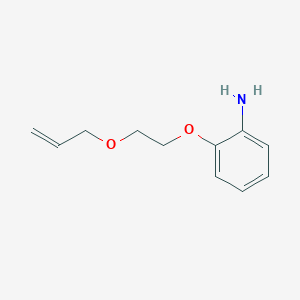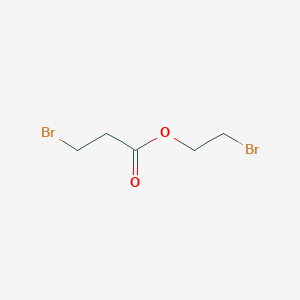
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide is a chemical compound with a molecular formula of C10H12N2O2S It is characterized by the presence of an amino group, a methylsulfanyl group, and a nitrobenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzoic acid and 2-amino-1-methylsulfanyl-2-oxoethane.
Amidation Reaction: The 4-nitrobenzoic acid is reacted with 2-amino-1-methylsulfanyl-2-oxoethane in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or other functionalized derivatives.
Aplicaciones Científicas De Investigación
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide exerts its effects depends on its interaction with molecular targets. For instance, if used in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of functional groups such as the nitro and amino groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-methoxybenzamide
- N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-chlorobenzamide
Uniqueness
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different substituents.
Propiedades
Número CAS |
31666-20-3 |
|---|---|
Fórmula molecular |
C10H11N3O4S |
Peso molecular |
269.28 g/mol |
Nombre IUPAC |
N-(2-amino-1-methylsulfanyl-2-oxoethyl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H11N3O4S/c1-18-10(8(11)14)12-9(15)6-2-4-7(5-3-6)13(16)17/h2-5,10H,1H3,(H2,11,14)(H,12,15) |
Clave InChI |
VTZYUPZPZTZJRS-UHFFFAOYSA-N |
SMILES canónico |
CSC(C(=O)N)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


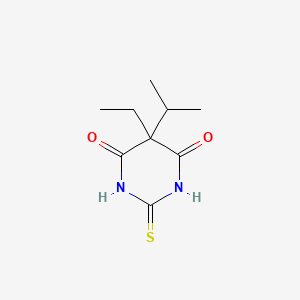

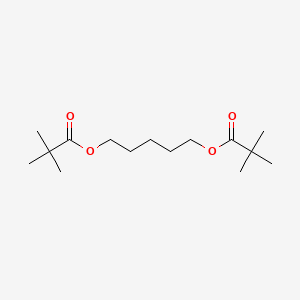
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl]-1-naphthalenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14014504.png)
![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)


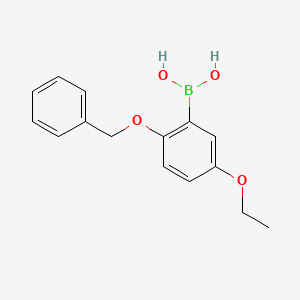
![4-Amino-2-[(2-hydroxyethyl)amino]phenol](/img/structure/B14014546.png)

